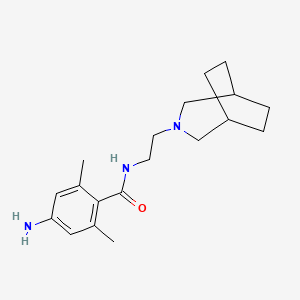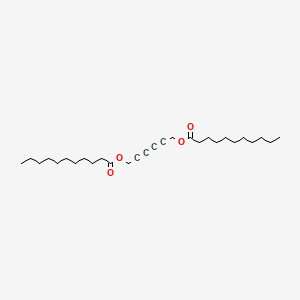![molecular formula C7H12N4 B14669293 5H-Tetrazolo[1,5-a]azepine, 6,7,8,9-tetrahydro-7-methyl- CAS No. 45891-61-0](/img/structure/B14669293.png)
5H-Tetrazolo[1,5-a]azepine, 6,7,8,9-tetrahydro-7-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Tetrazolo[1,5-a]azepine, 6,7,8,9-tetrahydro-7-methyl- is a heterocyclic compound with a unique structure that includes a tetrazole ring fused to an azepine ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It is also referred to as pentylenetetrazole and has been studied extensively for its pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Tetrazolo[1,5-a]azepine, 6,7,8,9-tetrahydro-7-methyl- typically involves the ring expansion of piperidin-4-ones with sodium azide in the presence of sulfuric acid. This reaction yields the corresponding diazepan-4-ones, which can then be further modified to produce the desired tetrazoloazepine compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5H-Tetrazolo[1,5-a]azepine, 6,7,8,9-tetrahydro-7-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the tetrazole ring, leading to various products.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted tetrazoloazepines and their derivatives, which have different pharmacological and chemical properties .
Scientific Research Applications
5H-Tetrazolo[1,5-a]azepine, 6,7,8,9-tetrahydro-7-methyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5H-Tetrazolo[1,5-a]azepine, 6,7,8,9-tetrahydro-7-methyl- involves its activity as a central nervous system stimulant. It acts as a non-competitive gamma-aminobutyric acid (GABA) antagonist, which leads to increased neuronal excitability and can induce seizures in experimental models . The molecular targets include GABA receptors, and the pathways involved are related to neurotransmitter modulation .
Comparison with Similar Compounds
Similar Compounds
Metrazole: Another name for pentylenetetrazole, used interchangeably in the literature.
Leptazole: A related compound with similar central nervous system stimulant properties.
Uniqueness
The uniqueness of 5H-Tetrazolo[1,5-a]azepine, 6,7,8,9-tetrahydro-7-methyl- lies in its specific structure, which allows for a wide range of chemical modifications and applications. Its ability to act as a GABA antagonist makes it particularly valuable in neurological research .
Properties
CAS No. |
45891-61-0 |
|---|---|
Molecular Formula |
C7H12N4 |
Molecular Weight |
152.20 g/mol |
IUPAC Name |
7-methyl-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine |
InChI |
InChI=1S/C7H12N4/c1-6-2-3-7-8-9-10-11(7)5-4-6/h6H,2-5H2,1H3 |
InChI Key |
HYYZEIAQXFMFAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=NN=NN2CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



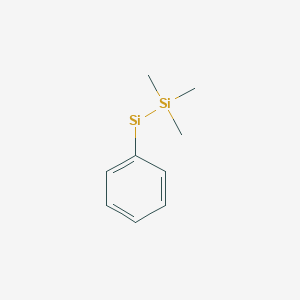
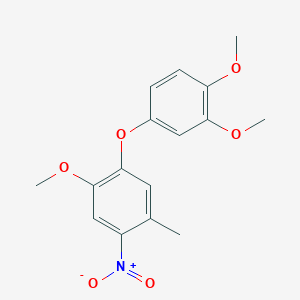

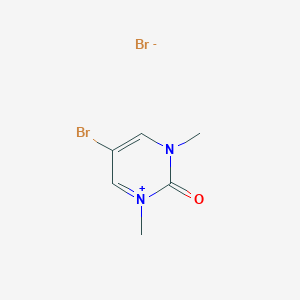
![1-[4-(2,4-Dibromophenoxy)but-2-yn-1-yl]decahydroquinoline](/img/structure/B14669230.png)


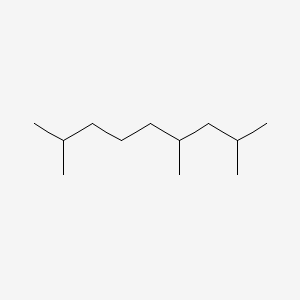

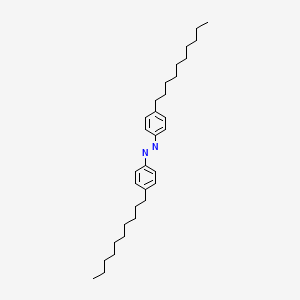
![1-Cyclopentyl-6-azabicyclo[3.1.0]hexane](/img/structure/B14669258.png)
